molecular formula C20H21N3O2S B2922592 2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1235021-31-4

2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2922592
CAS No.: 1235021-31-4
M. Wt: 367.47
InChI Key: VEPQRCFRQGSVIQ-UHFFFAOYSA-N
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Description

2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a synthetic organic compound featuring an imidazole core scaffold substituted with an isobutylthio group at the 2-position, a 3-nitrophenyl ring at the 5-position, and a p-tolyl group on the nitrogen at the 1-position. This specific arrangement of substituents, particularly the electron-withdrawing nitro group and the sulfur-containing side chain, classifies it as a functionalized imidazole derivative, a privileged structure in medicinal and materials chemistry . The molecular formula is C20H21N3O2S, and it has a molecular weight of 367.5 g/mol . While the specific biological activity and research applications for this precise compound are not yet widely reported in the scientific literature, its structure provides strong indicators of its potential research value. Imidazole-based compounds are extensively investigated as key scaffolds in the development of pharmaceutical agents, often serving as inhibitors for various enzymes . The 3-nitrophenyl moiety is a common pharmacophore in drugs and bioactive molecules, and the thioether side chain can influence the compound's lipophilicity and metabolic stability. Researchers may explore this compound as a building block in organic synthesis or as a candidate in high-throughput screening campaigns targeting specific biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

1-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14(2)13-26-20-21-12-19(16-5-4-6-18(11-16)23(24)25)22(20)17-9-7-15(3)8-10-17/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPQRCFRQGSVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(C)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes or ketones with amines in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(Isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole 1: p-tolyl; 2: isobutylthio; 5: 3-nitrophenyl C20H20N3O2S 366.47 Strong electron-withdrawing nitro group -
1-Allyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol () 1: allyl; 2: thiol; 5: 3-nitrophenyl C12H11N3O2S 261.30 Allyl group increases reactivity
2-(Allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole () 1: 4-fluorophenyl; 2: allylthio; 5: 3-nitrophenyl C18H14FN3O2S 355.40 Fluorine enhances electronegativity
1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole () 1: difluoromethoxyphenyl; 2: isobutylthio; 5: 4-methoxyphenyl C21H22F2N2O2S 404.50 Methoxy and difluoromethoxy modulate polarity
5-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-4-phenyl-2-(p-tolyl)-1H-imidazole () 1: benzyl; 2: p-tolyl; 4: phenyl; 5: benzodioxolyl C30H23N3O2 457.52 Benzodioxolyl enhances π-π interactions

Key Observations :

  • Lipophilicity : The isobutylthio group increases lipophilicity relative to allylthio () or thiol () groups, which may improve membrane permeability.
  • Steric Hindrance : The p-tolyl group at position 1 creates steric bulk comparable to benzyl () but less than difluoromethoxyphenyl ().

Key Observations :

  • The absence of nitro-group-specific side reactions in –16 implies compatibility of the 3-nitrophenyl moiety with standard imidazole synthesis protocols.

Physicochemical Properties

Polarity and Solubility :

  • The nitro group increases polarity, likely reducing solubility in non-polar solvents compared to methoxy-substituted analogs ().
  • Isobutylthio enhances logP values relative to allylthio () or unsubstituted thioethers.

Thermal Stability :

  • Melting points for nitro-containing imidazoles (e.g., 219–221°C in ) suggest high thermal stability, though direct data for the target compound is unavailable.

Biological Activity

2-(Isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a complex organic compound belonging to the imidazole family. Its unique structure features an imidazole ring substituted with an isobutylthio group, a nitrophenyl group, and a p-tolyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

  • Molecular Formula : C20H21N3O2S
  • Molecular Weight : 367.5 g/mol
  • CAS Number : 1235021-31-4

The presence of various functional groups in this compound contributes to its chemical reactivity and biological activity. The isobutylthio group can participate in nucleophilic substitutions, while the nitro group may undergo reduction reactions, potentially leading to different pharmacological profiles.

The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activities

Research indicates that compounds within the imidazole family often exhibit a range of biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth.
  • Anticancer Effects : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar imidazole derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeFindingsReference
2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazoleAntimicrobialExhibited significant inhibition against E. coli
4-nitroimidazoleAnticancerInduced apoptosis in breast cancer cells
2-phenyl-4-nitroimidazoleEnzyme inhibitionInhibited enzyme activity by 70%

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involving aldehydes or ketones with amines in the presence of a catalyst.
  • Oxidation and Reduction Reactions : These reactions modify the compound's properties and enhance its biological activity.

Industrial Applications

Beyond its potential therapeutic uses, this compound may also find applications in:

  • Chemical Synthesis : As a building block for more complex molecules.
  • Material Science : In the development of specialty chemicals with tailored properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(isobutylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation reactions. For example, analogous nitro-substituted imidazoles are synthesized by reacting halogenated intermediates (e.g., 2-chloroimidazoles) with thiols like isobutylthiol under basic conditions. The nitro group at position 5 can be introduced via nitration of precursor aryl groups or by using pre-functionalized nitrobenzene derivatives. Key steps include optimizing reaction temperature (often 60–100°C) and solvent polarity (e.g., DMF or THF) to enhance yields .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from aromatic protons and substituents. For example, the isobutylthio group’s methyl protons appear as a doublet near δ 1.0–1.2 ppm, while aromatic protons from the p-tolyl group resonate at δ 7.2–7.5 ppm .
  • X-ray crystallography : Resolve tautomeric or conformational ambiguities (e.g., imidazole ring planarity) by growing single crystals in solvents like ethyl acetate/hexane mixtures .

Q. What are the typical substituent effects on the imidazole core’s reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., nitro at position 5) increase electrophilicity at the C2 position, facilitating thioether bond formation. Conversely, electron-donating groups (e.g., p-tolyl at position 1) stabilize the aromatic ring but may reduce nucleophilic substitution rates. Comparative studies using Hammett constants (σ) can predict substituent influence on reaction kinetics .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

Methodological Answer: Apply response surface methodology (RSM) or factorial design to minimize experimental trials while maximizing yield. For example:

  • Vary factors like reaction time, temperature, and solvent ratio (e.g., hexane:ethyl acetate).
  • Use ANOVA to identify significant variables. A study on imidazole derivatives achieved an 85% yield by optimizing solvent polarity and catalyst loading through a central composite design .

Q. What computational methods aid in predicting substituent reactivity and regioselectivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at C2 .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to select optimal solvents (e.g., polar aprotic solvents stabilize transition states in thioether formation) .

Q. How can conflicting biological activity data for imidazole derivatives be resolved?

Methodological Answer: Discrepancies in antimicrobial or anti-inflammatory assays may arise from:

  • Purity issues : Validate compound purity via HPLC (≥98%) and elemental analysis.
  • Assay variability : Use standardized protocols (e.g., CLSI guidelines) and reference controls (e.g., ciprofloxacin for antimicrobial tests). A study resolved contradictions by correlating MIC values with logP (lipophilicity) to explain differential membrane penetration .

Q. What strategies improve crystallization for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Use high-throughput platforms to test solvent mixtures (e.g., DMSO:water for polar compounds).
  • Additive screening : Introduce co-crystallants like crown ethers or ionic liquids to enhance crystal lattice stability. A nitro-substituted imidazole derivative achieved a 0.77 Rf value in hexane:ethyl acetate (60:40), facilitating crystal growth .

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